molecular formula C20H25ClN2O5S B11127407 N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(furan-2-ylmethyl)glycinamide

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(furan-2-ylmethyl)glycinamide

Cat. No.: B11127407
M. Wt: 440.9 g/mol
InChI Key: LZLGQTSXLLRFJJ-UHFFFAOYSA-N
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Description

N²-[(3-Chloro-4-methoxyphenyl)sulfonyl]-N²-cyclohexyl-N-(furan-2-ylmethyl)glycinamide is a sulfonamide-based glycine derivative characterized by three distinct structural motifs:

Furan-2-ylmethyl group: A heteroaromatic substituent that may engage in hydrogen bonding or π-π stacking interactions.

Properties

Molecular Formula

C20H25ClN2O5S

Molecular Weight

440.9 g/mol

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H25ClN2O5S/c1-27-19-10-9-17(12-18(19)21)29(25,26)23(15-6-3-2-4-7-15)14-20(24)22-13-16-8-5-11-28-16/h5,8-12,15H,2-4,6-7,13-14H2,1H3,(H,22,24)

InChI Key

LZLGQTSXLLRFJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CO2)C3CCCCC3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(furan-2-ylmethyl)glycinamide involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with cyclohexylamine to form an intermediate, which is then reacted with furan-2-ylmethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(furan-2-ylmethyl)glycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(furan-2-ylmethyl)glycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(furan-2-ylmethyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:

Compound Name Key Structural Features Physicochemical/Biological Insights Reference
N²-[(3-Chloro-4-methoxyphenyl)sulfonyl]-N²-cyclohexyl-N-(furan-2-ylmethyl)glycinamide 3-Cl-4-OMe-phenylsulfonyl, cyclohexyl, furan-2-ylmethyl High lipophilicity (cyclohexyl, furan); potential for dual electronic effects (Cl/OMe). N/A
N-(3-Chlorophenyl)-N²-[(4-fluorophenyl)sulfonyl]-N²-methylglycinamide () 3-Cl-phenyl, 4-F-phenylsulfonyl, methyl Reduced steric bulk (methyl vs. cyclohexyl); fluorine enhances electronegativity, potentially improving metabolic stability.
N-(3-Chloro-2-methylphenyl)-N²-(4-methylphenyl)-N²-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide () 3-Cl-2-Me-phenyl, 4-Me-phenylsulfonyl, 4-MeS-phenylsulfonyl Increased lipophilicity (Me groups); sulfur atom (MeS) may facilitate metabolic oxidation or covalent binding.
N-(2-Furylmethyl)-N²-(methylsulfonyl)-N²-(4-phenoxyphenyl)glycinamide () Phenoxyphenylsulfonyl, methylsulfonyl, furan-2-ylmethyl Phenoxy group adds steric bulk; methylsulfonyl is strongly electron-withdrawing, potentially enhancing reactivity.
N-(4-methoxyphenyl)-N²-(3-nitrophenyl)-N²-(phenylsulfonyl)glycinamide () 3-NO₂-phenylsulfonyl, 4-OMe-phenyl Nitro group increases electrophilicity and reactivity; methoxy improves solubility but reduces membrane permeability.

Key Observations:

Electron-donating groups (OMe, MeS) balance reactivity and stability .

Heteroaromatic groups (furan) moderate lipophilicity while enabling polar interactions .

Sulfonamide derivatives with nitrosourea-like structures () show sensitivity in DNA repair-deficient cells, though direct mechanistic parallels are unclear .

Biological Activity

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(furan-2-ylmethyl)glycinamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial effects, enzyme inhibition, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by several functional groups that contribute to its biological activity. The key components include:

  • Sulfonamide group : Known for its antibacterial properties.
  • Cyclohexyl moiety : Often associated with enhancing lipophilicity and bioavailability.
  • Furan ring : Contributes to the compound's pharmacological profile.

The molecular formula is C18H25ClN2O4S, and it has been classified under various chemical databases for further research and application .

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies have shown that sulfonamide derivatives demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity Comparison

CompoundBacterial StrainActivity Level
Sulfonamide DerivativeSalmonella typhiModerate to Strong
Sulfonamide DerivativeBacillus subtilisModerate to Strong
Sulfonamide DerivativeOther strainsWeak to Moderate

Enzyme Inhibition

The compound also shows promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies have revealed that certain derivatives possess high inhibitory activity against these enzymes, which are crucial in various physiological processes and disease mechanisms.

Table 2: Enzyme Inhibition Potency

CompoundEnzymeIC50 Value (µM)
Compound AAcetylcholinesterase (AChE)2.14±0.003
Compound BUrease1.13±0.003
Reference StandardThiourea21.25±0.15

Pharmacological Studies

Recent pharmacological studies have explored the binding interactions of this compound with proteins such as bovine serum albumin (BSA). Fluorescence measurements indicated significant binding affinity, suggesting potential for therapeutic applications .

Case Study: Binding Interactions with BSA

In a study assessing the binding interactions:

  • A fluorometric titration method was employed.
  • The binding constant was determined at varying concentrations, indicating strong interaction with BSA.

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